Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-
Overview
Description
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- is a triterpenoid compound that belongs to the ursane type of triterpenes. It is commonly found in the stem bark, leaves, or fruit peel of various plants. This compound is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, antitumor, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- typically involves the extraction from natural sources such as the stem bark of Uncaria macrophylla. The compound can be isolated using chloroform extracts followed by purification through chromatographic techniques . The structure is then elucidated using spectral methods like 1D and 2D NMR and HR-ESI-MS .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally involves large-scale extraction from plant materials followed by purification processes. The use of organic solvents and chromatographic techniques is common in the industrial preparation of such triterpenoids .
Chemical Reactions Analysis
Types of Reactions
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It is studied for its role in various biological processes and its potential therapeutic effects.
Medicine: It has shown promise in the treatment of cancer, inflammation, and liver diseases.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ursolic acid: Another ursane-type triterpene with similar biological activities.
Oleanolic acid: A triterpenoid with hepatoprotective and anti-inflammatory properties.
Betulinic acid: Known for its antitumor and antiviral activities.
Uniqueness
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8S,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-RLLACWQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250117 | |
Record name | (3β,6α)-3,6,19-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130289-31-5 | |
Record name | (3β,6α)-3,6,19-Trihydroxyurs-12-en-28-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130289-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,6α)-3,6,19-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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